molecular formula C10H15NO2 B2368704 (R)-1-(3,5-dimethoxyphenyl)ethanamine CAS No. 1241676-71-0; 1257106-72-1; 97294-78-5

(R)-1-(3,5-dimethoxyphenyl)ethanamine

Cat. No.: B2368704
CAS No.: 1241676-71-0; 1257106-72-1; 97294-78-5
M. Wt: 181.235
InChI Key: BVAAZZHQLIEDTA-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-1-(3,5-Dimethoxyphenyl)ethanamine (CAS: 1241676-71-0) is a chiral amine with the molecular formula C₁₀H₁₅NO₂ and a molecular weight of 181.23 g/mol . It features a phenyl ring substituted with two methoxy groups at the 3- and 5-positions and an ethanamine moiety with an (R)-configured stereocenter. Key properties include:

  • Topological polar surface area: 44.5 Ų (indicative of moderate polarity) .
  • Hydrogen bond donors: 1 .
  • Storage requirements: Dark place, inert atmosphere, room temperature due to sensitivity .
  • Hazard profile: Classified as a Category 8 irritant (UN# 2735) with hazard statement H314 (causes severe skin burns) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R)-1-(3,5-dimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-7(11)8-4-9(12-2)6-10(5-8)13-3/h4-7H,11H2,1-3H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVAAZZHQLIEDTA-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC(=CC(=C1)OC)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80914010
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97294-78-5
Record name 1-(3,5-Dimethoxyphenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80914010
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs with variations in substituents (halogens, methoxy positioning) and stereochemistry. Key differences in physicochemical properties, applications, and hazards are highlighted below.

Substituent Effects: Methoxy vs. Halogenated Derivatives

Table 1: Structural and Physicochemical Comparisons
Compound Name Substituents Molecular Weight (g/mol) Key Properties Hazard Class References
(R)-1-(3,5-Dimethoxyphenyl)ethanamine 3,5-di-OCH₃ 181.23 Polar, soluble in organic solvents; irritant (H314) Class 8, PG III
(R)-1-(3,5-Difluorophenyl)ethanamine 3,5-di-F 171.16 Higher lipophilicity; used in pharmaceutical intermediates Irritant (H314)
(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine 3,5-di-CF₃ 287.19 Extremely lipophilic; solid state, soluble in organic solvents Irritant
(R)-1-(3,5-Dichlorophenyl)ethanamine 3,5-di-Cl 190.07 High molecular weight; research use only (e.g., kinase inhibition studies) Not specified
1-(2,5-Dimethoxyphenyl)ethanamine 2,5-di-OCH₃ 181.23 Similar MW but different substituent positioning; lower market demand Class 8, PG III
Key Observations :
  • Electron Effects : Methoxy groups (electron-donating) increase electron density on the aromatic ring, enhancing resonance stabilization. Halogens (electron-withdrawing) reduce ring reactivity but improve binding affinity in drug candidates .
  • Lipophilicity : Fluorinated derivatives (e.g., 3,5-di-F, 3,5-di-CF₃) exhibit higher logP values, making them suitable for blood-brain barrier penetration in CNS drug development .

Stereochemical Considerations

Enantiomeric purity significantly impacts biological activity. For example:

  • This compound is prioritized in asymmetric synthesis for chiral catalysts or receptor-targeted drugs .
  • Its (S)-isomer (CAS: 781580-43-6) shows distinct pharmacokinetic profiles in preclinical studies .

Q & A

Q. What are the recommended synthetic routes for enantioselective synthesis of (R)-1-(3,5-dimethoxyphenyl)ethanamine?

The synthesis of this chiral amine typically involves asymmetric reduction of a ketone precursor or resolution of racemic mixtures. Key methodologies include:

  • Catalytic asymmetric hydrogenation : Using chiral catalysts like Ru-BINAP complexes to reduce the imine intermediate derived from 3,5-dimethoxyacetophenone. This method achieves high enantiomeric excess (ee) (>95%) under optimized hydrogen pressure (10–50 bar) and temperature (40–60°C) .
  • Enzymatic resolution : Lipases or transaminases can selectively resolve racemic mixtures. For example, ω-transaminases convert the undesired (S)-enantiomer to a ketone, leaving the (R)-form intact .

Q. How can the structural identity and enantiopurity of this compound be verified?

  • Chiral HPLC : Use columns like Chiralpak AD-H with a hexane/isopropanol mobile phase (85:15 v/v) to resolve enantiomers. Retention times and peak area ratios confirm ee .
  • NMR spectroscopy : The methoxy protons (δ 3.75–3.80 ppm) and ethylamine side chain (δ 1.25–1.35 ppm for CH3, δ 2.90–3.10 ppm for CH2) provide structural validation. NOE experiments differentiate (R) and (S) configurations .

Advanced Research Questions

Q. How do substituent positions on the phenyl ring influence the biological activity of this compound compared to analogs?

A comparative analysis of structural analogs reveals critical trends:

CompoundSubstitution PatternKey Biological Differences
(R)-1-(3,4-Dimethoxyphenyl)ethanamine3,4-dimethoxyLower CNS penetration due to increased polarity
(R)-1-(2,5-Dimethoxyphenyl)ethanamine2,5-dimethoxyReduced receptor binding affinity (e.g., serotonin receptors)
(S)-1-(3,5-Dimethoxyphenyl)ethanamineEnantiomeric formDistinct pharmacokinetics; (S)-form may exhibit faster metabolic clearance

Q. What experimental strategies resolve contradictions in reported receptor binding data for this compound?

Discrepancies in receptor affinity studies (e.g., serotonin vs. adrenergic receptors) can arise from:

  • Assay conditions : Variations in buffer pH (7.4 vs. 6.8) or ion concentrations (Mg²⁺, Ca²⁺) alter ligand-receptor interactions. Standardize protocols using HEK-293 cells expressing cloned human receptors .
  • Isotope-labeled tracers : Use [³H]-labeled compound to quantify binding kinetics (Kd, Bmax) in competition assays against unlabeled ligands .

Q. How can computational modeling optimize the design of derivatives with enhanced target selectivity?

  • Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict interactions with receptors (e.g., 5-HT2A). Focus on hydrogen bonding with Ser159 and hydrophobic contacts with Phe234 .
  • QSAR analysis : Correlate substituent electronic parameters (Hammett σ) with IC50 values to prioritize derivatives with methoxy or fluorine groups at the 3,5-positions .

Methodological & Safety Considerations

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Nitrile gloves, lab coats, and NIOSH-approved N95 respirators during powder handling .
  • Ventilation : Use fume hoods with ≥100 ft/min face velocity to limit airborne exposure. Store in sealed containers under inert gas (N2) .

Q. How should researchers address solubility challenges in in vitro assays?

  • Solvent systems : Prepare stock solutions in DMSO (≤0.1% final concentration) or 10% β-cyclodextrin in PBS for aqueous compatibility .
  • Dynamic light scattering (DLS) : Monitor aggregation at 25°C to ensure monomeric dispersion, critical for accurate IC50 measurements .

Data Reproducibility & Validation

Q. What validation steps ensure reproducibility in metabolic stability studies?

  • LC-MS/MS quantification : Use stable isotope-labeled internal standards (e.g., d4-ethanamine) to correct for matrix effects in liver microsome assays .
  • CYP enzyme inhibition screening : Test against CYP3A4 and CYP2D6 isoforms at 10 µM to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.